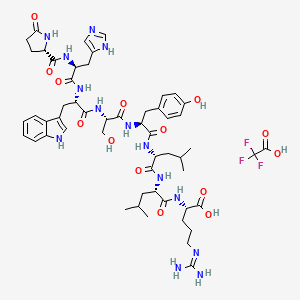
(D-Leu6)-LHRH (1-8)(游离酸)三氟乙酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(D-Leu6)-LHRH (1-8) (free acid) Trifluoroacetate is a biologically active peptide . It is used as a laboratory chemical . The substance has a molecular formula of C52H72N14O12 and a molecular weight of 1085.23 .
Molecular Structure Analysis
The molecular structure of (D-Leu6)-LHRH (1-8) (free acid) Trifluoroacetate is characterized by the molecular formula C52H72N14O12 . Further details about its molecular structure are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of (D-Leu6)-LHRH (1-8) (free acid) Trifluoroacetate include a molecular weight of 1085.23 . Further details about its physical and chemical properties are not available in the search results.科学研究应用
使用 LHRH 类似物进行靶向癌症治疗
LHRH 类似物因其在靶向癌症治疗中的作用而被广泛研究。这些化合物可以特异性靶向并结合 LHRH 受体,这些受体在包括前列腺癌、乳腺癌、卵巢癌和子宫内膜癌在内的各种癌细胞中过表达。通过将细胞毒性药物连接到 LHRH 类似物,研究人员可以将药物特异性地输送到癌细胞,最大程度地减少对健康细胞的损伤。这种方法提高了治疗效果,同时减少了副作用。这项策略的一个例子是 AEZS-108,这是一种靶向细胞毒性 LHRH 类似物,用于治疗表达 LHRH 受体的癌症 (Engel、Emons、Pinski 和 Schally,2012)。
作用机制
Target of Action
The primary target of the compound (D-Leu6)-LHRH (1-8) (free acid) Trifluoroacetate, also known as MFCD18633358, is the gonadotropin-releasing hormone receptor (GnRHR) . GnRHR is a G protein-coupled receptor that plays a crucial role in the regulation of reproduction .
Mode of Action
(D-Leu6)-LHRH (1-8) (free acid) Trifluoroacetate interacts with its target, the GnRHR, by binding to it and activating it . This activation triggers a cascade of intracellular events that lead to the release of gonadotropins, which are hormones that stimulate the gonads (ovaries and testes) to produce sex hormones .
Biochemical Pathways
The activation of GnRHR by (D-Leu6)-LHRH (1-8) (free acid) Trifluoroacetate affects several biochemical pathways. The most significant of these is the hypothalamic-pituitary-gonadal (HPG) axis, which regulates the reproductive system . Activation of GnRHR leads to the release of gonadotropins, which then stimulate the gonads to produce sex hormones. These hormones have various downstream effects, including the regulation of sexual development, behavior, and fertility .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by various factors, including its formulation, route of administration, and the physiological characteristics of the individual .
Result of Action
The molecular and cellular effects of the action of (D-Leu6)-LHRH (1-8) (free acid) Trifluoroacetate are primarily related to its role in the regulation of the reproductive system. By activating GnRHR and triggering the release of gonadotropins, the compound stimulates the production of sex hormones, which have various effects on sexual development, behavior, and fertility .
Action Environment
The action, efficacy, and stability of (D-Leu6)-LHRH (1-8) (free acid) Trifluoroacetate can be influenced by various environmental factors. For example, the compound’s activity can be affected by the physiological environment, including the presence of other hormones, the pH of the body fluids, and the individual’s age, sex, and health status . Furthermore, the compound’s stability can be influenced by storage conditions, such as temperature and humidity .
安全和危害
(D-Leu6)-LHRH (1-8) (free acid) Trifluoroacetate is classified as a reproductive toxin. It is suspected of damaging fertility or the unborn child . Safety precautions include obtaining special instructions before use, not handling until all safety precautions have been read and understood, wearing protective gloves/clothing/eye protection/face protection, and getting medical advice/attention if exposed or concerned .
属性
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H72N14O12.C2HF3O2/c1-27(2)18-37(45(71)60-36(51(77)78)10-7-17-56-52(53)54)61-46(72)38(19-28(3)4)62-47(73)39(20-29-11-13-32(68)14-12-29)63-50(76)42(25-67)66-48(74)40(21-30-23-57-34-9-6-5-8-33(30)34)64-49(75)41(22-31-24-55-26-58-31)65-44(70)35-15-16-43(69)59-35;3-2(4,5)1(6)7/h5-6,8-9,11-14,23-24,26-28,35-42,57,67-68H,7,10,15-22,25H2,1-4H3,(H,55,58)(H,59,69)(H,60,71)(H,61,72)(H,62,73)(H,63,76)(H,64,75)(H,65,70)(H,66,74)(H,77,78)(H4,53,54,56);(H,6,7)/t35-,36-,37-,38+,39-,40-,41-,42-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLMAVOVSHAXJB-ILUHNKAZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCC(=O)N5.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H73F3N14O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1199.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112642-14-5 |
Source


|
| Record name | (D-Leu6)-LHRH (1-8) (free acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

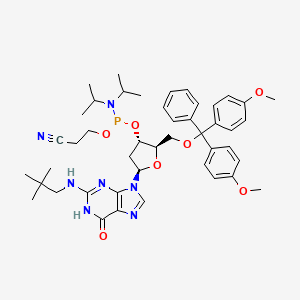
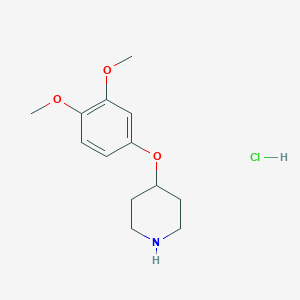
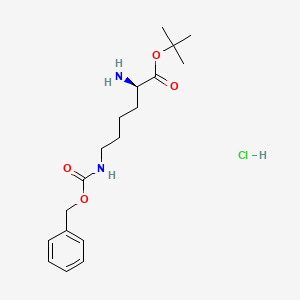
![3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1496258.png)
![(2Z)-3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(Z)-3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B1496260.png)
![6-(7-Nitro-benzo[2,1,3]oxadiazol-4-ylamino)-hexanoyl-Arg-Pro-Lys-Pro-Leu-Ala-Nva-Trp-Lys((7-dimethylaminocoumarin-4-yl)-acetyl)-NH2](/img/structure/B1496265.png)
![2-[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(R)-(2,4-dimethylphenyl)-phenylmethyl]acetamide](/img/structure/B1496269.png)



![3-amino-1-[5,6-dihydro-5,6-d2-3-(trifluoromethyl)-1,2,4-triazolo[4,3-alpha]pyrazin-7(8H)-yl-5,6-d2]-4-(2,4,5-trifluorophenyl)-1-butanone,monohydrochloride](/img/structure/B1496279.png)
![5-[3-[(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxychromenylium-2-yl]benzene-1,2,3-triol;chloride](/img/structure/B1496284.png)
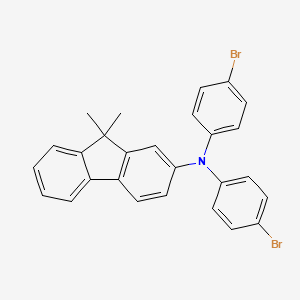
![N-[6-[[2-(4-Aminophenyl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]-4-(trifluoromethyl)benzamide](/img/structure/B1496286.png)